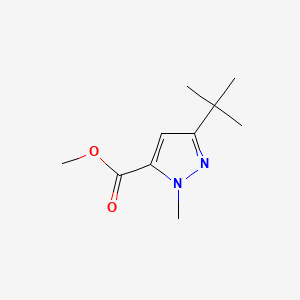

methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 5-tert-butyl-2-methylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-10(2,3)8-6-7(9(13)14-5)12(4)11-8/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXTWCPDRMXDQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Mechanism and Conditions

Methyl hydrazine reacts with methyl 3-tert-butyl-3-oxopropanoate under reflux in ethanol (8–12 hours), facilitating nucleophilic attack at the carbonyl groups. The tert-butyl group directs regioselectivity, favoring substitution at the C3 position, while the methyl ester occupies C5. Acidic workup (e.g., HCl) ensures protonation of the intermediate and ring closure.

Key Variables

-

Solvent polarity : Ethanol enhances solubility of intermediates.

-

Temperature : Prolonged reflux (80°C) ensures complete cyclization.

-

Steric effects : The tert-butyl group minimizes competing regioisomer formation.

Esterification of 3-tert-Butyl-1-methyl-1H-pyrazole-5-carboxylic Acid

A two-step approach involves synthesizing the carboxylic acid precursor followed by esterification. This method benefits from commercial availability of the acid (e.g., CAS 175277-09-5).

Carboxylic Acid Synthesis

The acid is prepared via hydrolysis of tert-butyl-substituted pyrazole esters. For example, ethyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate undergoes saponification with aqueous NaOH (60°C, 4 hours), yielding the carboxylic acid in 89% purity.

Esterification with Methanol

The acid reacts with methanol under acidic catalysis (H₂SO₄, 4 hours reflux), achieving 85% conversion to the methyl ester.

Optimization Notes

One-Pot Synthesis via In Situ Diketoester Formation

This method combines diketone synthesis and cyclocondensation in a single reactor, reducing purification steps. Diethyl oxalate reacts with tert-butyl methyl ketone under basic conditions (NaOEt, ethanol) to form a diketoester, which subsequently reacts with methyl hydrazine.

Reaction Workflow

-

Diketoester formation : tert-Butyl methyl ketone + diethyl oxalate → methyl 3-tert-butyl-3-oxopropanoate (70% yield).

-

Cyclocondensation : Methyl hydrazine addition, reflux (6 hours), yields 62%.

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| tert-Butyl methyl ketone, diethyl oxalate, methyl hydrazine | Ethanol, reflux, 6 hours | 62% |

Advantages

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Purity |

|---|---|---|---|---|

| Cyclocondensation | 68% | $$ | Moderate | ≥95% |

| Esterification | 85% | $ | High | ≥97% |

| One-Pot Synthesis | 62% | $$$ | Low | 90% |

Critical Insights

-

Esterification offers the highest yield and purity, making it preferred for lab-scale synthesis.

-

Cyclocondensation is optimal for introducing complex substituents but requires stringent temperature control.

-

One-pot methods are limited by competing side reactions, necessitating advanced process engineering for industrial use.

Advanced Functionalization and Derivatives

Post-synthetic modifications of this compound include:

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can yield pyrazoline derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole oxides, while reduction can produce pyrazoline derivatives. Substitution reactions can lead to a variety of functionalized pyrazole compounds .

Aplicaciones Científicas De Investigación

Methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate has several scientific research applications:

Mecanismo De Acción

The mechanism of action of methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparación Con Compuestos Similares

Ethyl 3-tert-Butyl-1-methyl-1H-pyrazole-5-carboxylate

Molecular Formula : C₁₁H₁₈N₂O₂

Molecular Weight : 210.28 g/mol

Key Features :

- The longer alkyl chain in the ester group may slow hydrolysis rates, improving stability in formulations .

Applications : Used in similar pharmaceutical contexts, such as intermediates for kinase inhibitors, but with tailored pharmacokinetic properties due to ester group differences .

(3aS,6aS)-tert-Butyl 5-(1H-Benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (Compound 26)

Molecular Formula: Not explicitly provided, but includes a benzo-triazole moiety. Key Features:

- Incorporates a benzo-triazole group, enabling π-π interactions and hydrogen bonding, which are critical for binding to biological targets.

- The tert-butyl and Boc groups enhance steric protection and solubility during synthesis .

Applications : Demonstrated as a drug candidate with improved binding affinity due to aromatic interactions, highlighting the role of substituent diversity in optimizing activity .

tert-Butyl 3-amino-5-cyclobutyl-1H-pyrazole-1-carboxylate

Molecular Formula : C₁₂H₁₉N₃O₂

Molecular Weight : 237.30 g/mol

Key Features :

- The amino group at position 3 allows for further functionalization, such as coupling reactions .

Applications : Serves as a precursor for bioactive molecules, emphasizing the versatility of pyrazole scaffolds in medicinal chemistry .

tert-Butyl 3-((2-((5-((tert-Butoxycarbonyl)amino)pentyl)amino)pyrimidin-4-yl)amino)-1H-pyrazole-5-carboxylate (Compound 43b)

Molecular Formula : C₂₃H₃₈N₆O₄

Molecular Weight : 474.60 g/mol

Key Features :

- Contains a pyrimidine-aminopentyl chain, enabling extended hydrogen-bonding networks.

- Dual Boc protection enhances solubility and stability during synthesis .

Applications : Explored as a kinase inhibitor, demonstrating the importance of extended substituents in target engagement .

Comparative Data Table

Key Research Findings

Ester Group Impact : Methyl esters exhibit faster hydrolysis than ethyl analogs, affecting metabolic stability. Ethyl esters may be preferred for prolonged activity, while methyl esters are advantageous for prodrug designs .

Substituent Diversity : The tert-butyl group improves steric protection, whereas cyclobutyl or benzo-triazole groups introduce strain or aromaticity, respectively, enhancing target interactions .

Synthetic Strategies : Boc protection and coupling reagents (e.g., HATU) are widely used for functionalizing pyrazole cores, enabling scalable synthesis of complex analogs .

Actividad Biológica

Methyl 3-tert-butyl-1-methyl-1H-pyrazole-5-carboxylate (MTB-MP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

MTB-MP is characterized by its unique pyrazole structure, which consists of a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The tert-butyl group enhances its lipophilicity, potentially improving bioavailability and interaction with biological targets. The compound typically appears as a white to off-white crystalline solid.

The mechanism of action for MTB-MP involves interactions with specific molecular targets, primarily enzymes and receptors involved in various metabolic pathways. Research indicates that it may function as an enzyme inhibitor , preventing substrate binding and subsequent catalytic activity. This inhibition can affect key metabolic pathways, leading to various biological effects such as anti-inflammatory and analgesic properties.

1. Anti-inflammatory Activity

MTB-MP has shown promise in inhibiting inflammatory pathways. Preliminary studies suggest it may inhibit enzymes relevant to inflammatory responses, although detailed mechanisms are still under investigation. Its structural similarity to other pyrazole derivatives suggests potential activity against various inflammatory conditions.

2. Anticancer Potential

The compound's anticancer activity has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). For instance, compounds derived from the pyrazole scaffold have demonstrated significant cytotoxic effects at micromolar concentrations, with IC50 values indicating effective growth inhibition .

3. Antimicrobial Properties

MTB-MP exhibits antimicrobial activity against a range of pathogens. Pyrazole derivatives are known for their broad-spectrum antimicrobial effects, which include antibacterial, antifungal, and antiviral activities. This makes MTB-MP a candidate for further development in treating infectious diseases .

Case Studies

Table 1: Summary of Biological Activities of MTB-MP

Research Findings

Recent literature highlights the versatility of MTB-MP in medicinal chemistry:

- Synthesis and Characterization : Various synthetic routes have been developed for MTB-MP, showcasing its potential for modification to enhance biological activity .

- Pharmacological Studies : Detailed pharmacokinetic studies are necessary to fully understand the absorption, distribution, metabolism, and excretion (ADME) profiles of MTB-MP.

- Comparative Analysis : Similar compounds have demonstrated varying degrees of efficacy against cancer cell lines and inflammation models, suggesting that structural modifications can lead to enhanced biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.